Cas no 1800303-78-9 (4-{[4-(trifluoromethoxy)phenyl]methyl}piperidine hydrochloride)

4-{[4-(Trifluoromethoxy)phenyl]methyl}piperidine hydrochloride is a synthetic organic compound featuring a piperidine core substituted with a 4-(trifluoromethoxy)benzyl group. The hydrochloride salt enhances its stability and solubility, making it suitable for pharmaceutical and chemical research applications. The trifluoromethoxy moiety contributes to increased lipophilicity and metabolic stability, while the piperidine scaffold offers versatility in medicinal chemistry. This compound is particularly valuable as an intermediate in the development of bioactive molecules, including CNS-targeting agents, due to its structural adaptability. Its well-defined synthesis and purity ensure reproducibility in research settings. The compound’s physicochemical properties make it a useful candidate for structure-activity relationship (SAR) studies and drug discovery programs.
4-{[4-(trifluoromethoxy)phenyl]methyl}piperidine
hydrochloride structure
1800303-78-9 structure
商品名:4-{[4-(trifluoromethoxy)phenyl]methyl}piperidine hydrochloride
CAS番号:1800303-78-9
MF:C13H17ClF3NO
メガワット:295.728393316269
MDL:MFCD34183880
CID:5452620
PubChem ID:124106931

4-{[4-(trifluoromethoxy)phenyl]methyl}piperidine hydrochloride 化学的及び物理的性質

名前と識別子

    • 4-{[4-(trifluoromethoxy)phenyl]methyl}piperidine hydrochloride
    • MDL: MFCD34183880
    • インチ: 1S/C13H16F3NO.ClH/c14-13(15,16)18-12-3-1-10(2-4-12)9-11-5-7-17-8-6-11;/h1-4,11,17H,5-9H2;1H
    • InChIKey: SXSDTOUKWBVAHF-UHFFFAOYSA-N
    • ほほえんだ: C(C1CCNCC1)C1C=CC(OC(F)(F)F)=CC=1.Cl

4-{[4-(trifluoromethoxy)phenyl]methyl}piperidine hydrochloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-28262657-0.05g
4-{[4-(trifluoromethoxy)phenyl]methyl}piperidine hydrochloride
1800303-78-9 95.0%
0.05g
$282.0 2025-03-19
Enamine
EN300-28262657-10.0g
4-{[4-(trifluoromethoxy)phenyl]methyl}piperidine hydrochloride
1800303-78-9 95.0%
10.0g
$5221.0 2025-03-19
Enamine
EN300-28262657-1.0g
4-{[4-(trifluoromethoxy)phenyl]methyl}piperidine hydrochloride
1800303-78-9 95.0%
1.0g
$1214.0 2025-03-19
Enamine
EN300-28262657-0.25g
4-{[4-(trifluoromethoxy)phenyl]methyl}piperidine hydrochloride
1800303-78-9 95.0%
0.25g
$601.0 2025-03-19
1PlusChem
1P0281MH-500mg
4-{[4-(trifluoromethoxy)phenyl]methyl}piperidine hydrochloride
1800303-78-9 95%
500mg
$1233.00 2024-06-18
Aaron
AR0281UT-500mg
4-{[4-(trifluoromethoxy)phenyl]methyl}piperidine hydrochloride
1800303-78-9 95%
500mg
$1328.00 2025-02-15
Aaron
AR0281UT-2.5g
4-{[4-(trifluoromethoxy)phenyl]methyl}piperidine hydrochloride
1800303-78-9 95%
2.5g
$3297.00 2025-02-15
Enamine
EN300-28262657-0.5g
4-{[4-(trifluoromethoxy)phenyl]methyl}piperidine hydrochloride
1800303-78-9 95.0%
0.5g
$947.0 2025-03-19
Enamine
EN300-28262657-0.1g
4-{[4-(trifluoromethoxy)phenyl]methyl}piperidine hydrochloride
1800303-78-9 95.0%
0.1g
$420.0 2025-03-19
1PlusChem
1P0281MH-50mg
4-{[4-(trifluoromethoxy)phenyl]methyl}piperidine hydrochloride
1800303-78-9 95%
50mg
$399.00 2024-06-18

4-{[4-(trifluoromethoxy)phenyl]methyl}piperidine hydrochloride 関連文献

4-{[4-(trifluoromethoxy)phenyl]methyl}piperidine hydrochlorideに関する追加情報

Introduction to 4-{[4-(trifluoromethoxy)phenyl]methyl}piperidine hydrochloride (CAS No. 1800303-78-9)

4-{[4-(trifluoromethoxy)phenyl)methyl)piperidine hydrochloride, identified by its CAS number 1800303-78-9, is a significant compound in the realm of pharmaceutical chemistry and drug development. This compound belongs to the piperidine class of heterocyclic amines, which are widely recognized for their diverse biological activities and potential therapeutic applications. The structural features of this molecule, particularly the presence of a trifluoromethoxy group and a phenyl ring, contribute to its unique chemical properties and biological interactions.

The piperidine moiety is a key pharmacophore in many pharmaceutical agents, known for its ability to enhance binding affinity and selectivity in biological targets. In the case of 4-{[4-(trifluoromethoxy)phenyl)methyl)piperidine hydrochloride}, the substitution of the piperidine nitrogen with a methyl group further modulates its pharmacokinetic and pharmacodynamic profiles. This modification can influence solubility, metabolic stability, and overall bioavailability, making it a valuable scaffold for drug design.

The introduction of the trifluoromethoxy group into the phenyl ring adds another layer of complexity to the compound's behavior. Fluoro-substituents are frequently employed in medicinal chemistry due to their ability to improve metabolic stability, lipophilicity, and binding interactions with biological targets. The electron-withdrawing nature of the trifluoromethoxy group can also influence the electronic properties of the aromatic system, potentially affecting receptor binding affinity and specificity.

4-{[4-(trifluoromethoxy)phenyl)methyl)piperidine hydrochloride has garnered attention in recent years due to its potential applications in the treatment of various neurological and psychiatric disorders. Piperidine derivatives are well-documented for their role as serotonin receptor antagonists, particularly at the 5-HT2A receptor subtype. This receptor is implicated in conditions such as schizophrenia, depression, and anxiety disorders. The structural features of this compound may facilitate its interaction with serotonin receptors, making it a candidate for further investigation in these therapeutic areas.

In addition to its potential as a serotonin receptor modulator, 4-{[4-(trifluoromethoxy)phenyl)methyl)piperidine hydrochloride} may exhibit other biological activities. For instance, its molecular structure suggests possible interactions with other neurotransmitter systems, such as dopamine and norepinephrine receptors. These interactions could have implications for the treatment of conditions like Parkinson's disease or attention deficit hyperactivity disorder (ADHD). Ongoing research is exploring these possibilities through both computational modeling and experimental validation.

The synthesis of 4-{[4-(trifluoromethoxy)phenyl)methyl)piperidine hydrochloride involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Key steps typically include nucleophilic substitution reactions to introduce the piperidine ring followed by functional group transformations to incorporate the phenyl and trifluoromethoxy moieties. The final step often involves salt formation with hydrochloric acid to improve stability and crystallinity.

The analytical characterization of this compound is crucial for ensuring its purity and identity. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are commonly employed to confirm structural integrity. Additionally, X-ray crystallography may be utilized to determine the precise three-dimensional structure of the compound, providing insights into its conformational preferences and potential interactions with biological targets.

The pharmacological evaluation of 4-{[4-(trifluoromethoxy)phenyl)methyl)piperidine hydrochloride} involves both in vitro and in vivo studies. In vitro assays can assess binding affinity to relevant receptors using radioligand binding techniques or surface plasmon resonance (SPR). These studies provide preliminary data on the compound's potential efficacy and selectivity. In vivo studies extend this evaluation by examining behavioral responses in animal models relevant to neurological disorders.

The development of novel pharmaceutical agents often requires optimization of lead compounds to enhance their therapeutic index while minimizing side effects. In the case of 4-{[4-(trifluoromethoxy)phenyl)methyl)piperidine hydrochloride}, modifications can be made at various positions within the molecule to fine-tune its pharmacological properties. For example, exploring alternative substituents on the phenyl ring or varying the length or nature of side chains attached to the piperidine nitrogen could yield derivatives with improved efficacy or reduced toxicity.

The impact of fluorine atoms on drug design cannot be overstated. The unique electronic properties of fluorine can significantly influence molecular interactions with biological targets, often leading to enhanced binding affinities and improved pharmacokinetic profiles. The presence of multiple fluorine atoms in compounds like 4-{[4-(trifluoromethoxy)phenyl)methyl)piperidine hydrochloride} can further amplify these effects, making it a promising candidate for further exploration in drug development.

The future prospects for 4-{[4-(trifluoromethoxy)phenyl)methyl)piperidine hydrochloride} are promising given its intriguing structural features and potential therapeutic applications. As research continues in this area, new insights into its mechanisms of action and optimal formulations are expected to emerge. Collaborative efforts between academic researchers and pharmaceutical companies will be essential in translating these findings into tangible therapeutic benefits for patients suffering from neurological and psychiatric disorders.

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